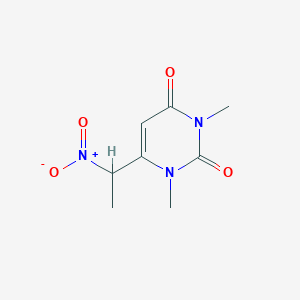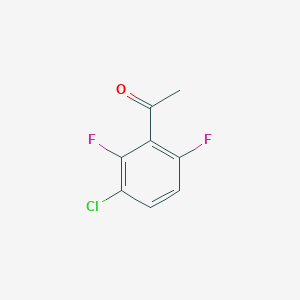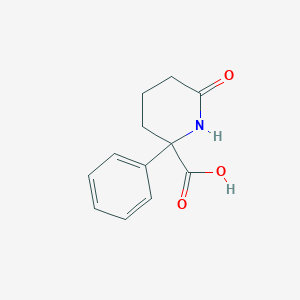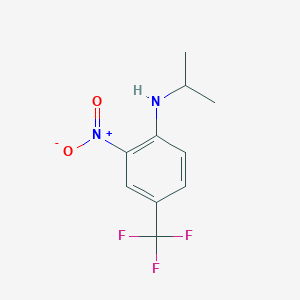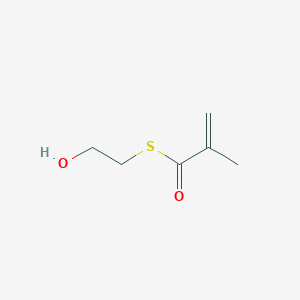
Hydroxyethylthiomethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyethylthiomethacrylate, also known as HETMA, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. It is a monomer that is commonly used in the synthesis of polymers and copolymers. HETMA has a thiol group that makes it an excellent candidate for the preparation of functional materials.
Wirkmechanismus
The thiol group in Hydroxyethylthiomethacrylate makes it an excellent candidate for the preparation of functional materials. The thiol group can undergo a thiol-ene reaction, which results in the formation of a covalent bond between the thiol group and an unsaturated carbon-carbon bond. This reaction is usually initiated by UV light or heat. The thiol-ene reaction has been extensively used in the synthesis of polymers and copolymers, which have a wide range of applications.
Biochemische Und Physiologische Effekte
Hydroxyethylthiomethacrylate has been shown to have low toxicity and is biocompatible. It has been used in the synthesis of biomaterials, such as hydrogels, which have shown promising results in tissue engineering and drug delivery systems. Hydroxyethylthiomethacrylate-based hydrogels have been shown to have good mechanical properties, high water content, and good biocompatibility. These properties make them an excellent candidate for tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxyethylthiomethacrylate has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and is biocompatible. It can be easily incorporated into polymers and copolymers, which have a wide range of applications. However, Hydroxyethylthiomethacrylate has some limitations. It is sensitive to UV light and heat, which can initiate the thiol-ene reaction. This can result in the premature crosslinking of the polymer, which can affect its properties.
Zukünftige Richtungen
There are several future directions for the use of Hydroxyethylthiomethacrylate in scientific research. One direction is the development of Hydroxyethylthiomethacrylate-based polymers for drug delivery systems. Hydroxyethylthiomethacrylate-based polymers can be used to develop drug delivery systems that are biocompatible, biodegradable, and have controlled release properties. Another direction is the development of Hydroxyethylthiomethacrylate-based hydrogels for tissue engineering applications. Hydroxyethylthiomethacrylate-based hydrogels can be used to develop scaffolds for tissue regeneration, which have good mechanical properties, high water content, and good biocompatibility. Additionally, Hydroxyethylthiomethacrylate can be used in the synthesis of functional materials, such as self-healing coatings and adhesives, which have a wide range of applications.
Synthesemethoden
Hydroxyethylthiomethacrylate can be synthesized through a radical polymerization reaction. The reaction involves the addition of a thiol group to methacrylate, resulting in the formation of Hydroxyethylthiomethacrylate. The reaction is usually carried out in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a solvent, such as ethanol or water.
Wissenschaftliche Forschungsanwendungen
Hydroxyethylthiomethacrylate has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of polymers and copolymers, which have a wide range of applications, such as drug delivery systems, tissue engineering, and biosensors. Hydroxyethylthiomethacrylate-based polymers have been used to develop hydrogels, which have shown promising results in wound healing and tissue regeneration. Hydroxyethylthiomethacrylate has also been used in the synthesis of functional materials, such as self-healing coatings and adhesives.
Eigenschaften
CAS-Nummer |
169682-76-2 |
|---|---|
Produktname |
Hydroxyethylthiomethacrylate |
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
S-(2-hydroxyethyl) 2-methylprop-2-enethioate |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 |
InChI-Schlüssel |
JOSPATDJXGYHCF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)SCCO |
Kanonische SMILES |
CC(=C)C(=O)SCCO |
Andere CAS-Nummern |
169682-76-2 |
Synonyme |
HETMA hydroxyethylthiomethacrylate thiomethacrylic acid S-(2-hydroxyethyl) este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



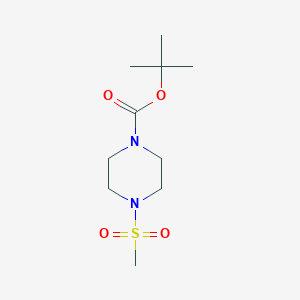
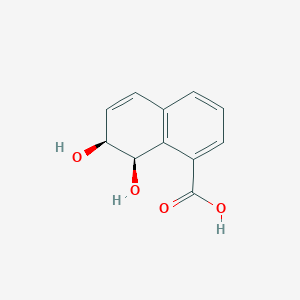

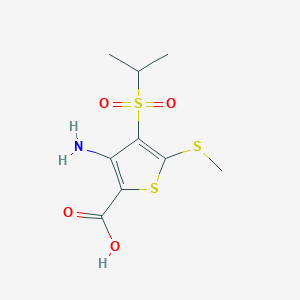
![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
